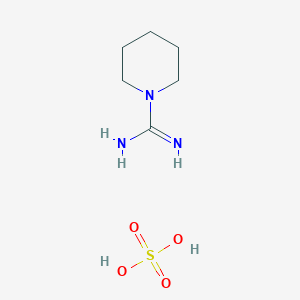
2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline (TC4TFA) is an organic compound that is used in a variety of scientific applications. It is a highly versatile compound due to its unique properties, which makes it a useful tool for a variety of research projects.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline has a variety of scientific applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, this compound is used in the synthesis of fluorescent dyes, and as a fluorescent probe for biological molecules.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is not fully understood. However, it is believed to interact with biological molecules, such as proteins, by forming covalent bonds. This interaction can alter the structure and activity of the molecule, and can lead to a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can interact with proteins and other biological molecules, and can alter their structure and activity. Additionally, it has been shown to have antifungal and antibacterial properties, and may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it has a low toxicity and is not flammable. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future applications of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline are numerous and varied. It could be used in the development of new drugs or pesticides, or as a fluorescent probe for biological molecules. Additionally, it could be used in the synthesis of new materials or as a catalyst in polymerization reactions. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications.
Métodos De Síntesis
The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)aniline is relatively straightforward and can be achieved through a series of reactions. The first step involves the reaction of aniline with trichloroacetic acid and trifluoroacetic anhydride to form this compound hydrochloride (this compound-HCl). This reaction is carried out in a solvent such as dichloromethane at room temperature. The second step involves the conversion of this compound-HCl to this compound by reaction with sodium hydroxide in a solvent such as dimethylformamide.
Propiedades
IUPAC Name |
2,3,5,6-tetrachloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4F3N/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWVCWYUKYXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227167 | |
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24279-40-1 | |
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)
![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)








